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Compound of Interest

Compound Name: 4-Dimethylamino benzoic acid-d6

Cat. No.: B1436952

An In-depth Technical Guide on the Physical Properties of Deuterated 4-
(Dimethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of deuterated 4-(dimethylamino)benzoic acid (4-DMABA), specifically 4-
(dimethylamino)benzoic-2,3,5,6-d4 acid. This document is intended for researchers, scientists,
and professionals in drug development who utilize isotopically labeled compounds in their
work.

Introduction

Deuterated 4-(dimethylamino)benzoic acid is a stable, isotopically labeled version of 4-DMABA
where four hydrogen atoms on the benzene ring have been replaced with deuterium. This
substitution makes it a valuable tool in various scientific applications, including as an internal
standard in quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS), and as a tracer in metabolic studies[1]. The heavier isotope can alter the
pharmacokinetic and metabolic profiles of drug molecules, making deuterated compounds an
area of significant interest in drug development[1][2].

Physical and Chemical Properties

The physical properties of deuterated 4-DMABA are expected to be very similar to its non-
deuterated counterpart. However, slight variations may exist due to the kinetic isotope effect.
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The available quantitative data for both forms are summarized in the tables below for easy

comparison.

Table 1: General Properties

Property

Deuterated 4-DMABA (4-
(dimethylamino)benzoic-
2,3,5,6-d4 acid)

Non-deuterated 4-DMABA

Molecular Formula

CoH7D4aNO2

CoH11NO2

Molecular Weight 169.21 g/mol [1] 165.19 g/mol [3][4][5]
CAS Number 1175002-07-9[6][7] 619-84-1[3][4][5]

) ) White to off-white crystalline
Appearance White Solid[6]

solid/powder[8][9]

ble 2: Physicachemical .

Deuterated 4-DMABA (4-

Property (dimethylamino)benzoic- Non-deuterated 4-DMABA
2,3,5,6-d4 acid)
Not explicitly reported;
) ) o 241-243 °C (decomposes)[1]
Melting Point expected to be similar to the
[4][10][11]
non-deuterated form.
Boiling Point Not reported. 315.8 °C at 760 mmHg|[8]
Density Not reported. 1.04 g/cm3[10], 1.18 g/cm?3[8]
Soluble in alcohol, HCI, and
o KOH solutions; sparingly
- Soluble in Dichloromethane, ) }
Solubility soluble in ether; practically

Ethyl Acetate, Methanol[6].

insoluble in water and acetic
acid[5].

Spectroscopic Data
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Detailed spectroscopic data for the deuterated form of 4-DMABA is not readily available in the
public domain. However, the spectra of the non-deuterated form can serve as a reference.
Deuteration at the aromatic positions will most notably lead to the disappearance of the
corresponding signals in the *H NMR spectrum and a change in the C-D stretching frequencies
in the IR spectrum.

e 1H NMR: For the non-deuterated form, the spectrum typically shows signals for the aromatic
protons and the N-methyl protons[12][13]. In the deuterated version, the aromatic proton
signals would be absent.

e 13C NMR: The chemical shifts in the 3C NMR spectrum are expected to be very similar for
both the deuterated and non-deuterated forms[2][14][15].

e FTIR: The IR spectrum of benzoic acid and its derivatives shows characteristic peaks for the
O-H stretch of the carboxylic acid (broad, ~3300-2500 cm~1), the C=0 stretch (~1700-1680
cm~1), and C-O stretch (~1320-1210 cm~1)[16]. The C-D stretching vibrations in the
deuterated compound would appear at a lower frequency than the C-H stretches.

o Mass Spectrometry: The mass spectrum of the non-deuterated 4-DMABA shows a molecular
ion peak corresponding to its molecular weight[17][18][19][20]. The deuterated version will
have a molecular ion peak shifted by the mass of the incorporated deuterium atoms.

Experimental Protocols

The following are detailed methodologies for key experiments cited for the characterization of
organic compounds, which are applicable to deuterated 4-DMABA.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.
Protocol:

e A small amount of the powdered solid is packed into a capillary tube, sealed at one end, to a
height of 2-3 mm.

e The capillary tube is placed in a melting point apparatus.
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e The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected
melting point.

e The temperature at which the first liquid appears and the temperature at which the entire
sample becomes liquid are recorded as the melting point range. For a pure substance, this
range is typically narrow.

Density Measurement of a Powder

The true density of a solid powder can be determined using a gas pycnometer.
Protocol:

e The mass of the empty sample cell of the pycnometer is measured.

e A known mass of the powdered sample is added to the cell.

e The cell is placed in the pycnometer.

e The instrument is purged with an inert gas, typically helium, to remove any adsorbed gases
from the powder surface.

e The volume of the powder is determined by measuring the volume of gas displaced by the
sample.

e The density is calculated by dividing the mass of the powder by its measured volume[12][21]
[22].

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule.
Protocol:

¢ A small amount of the deuterated 4-DMABA is dissolved in a suitable deuterated solvent
(e.g., DMSO-ds, CDCI5).

e The solution is transferred to an NMR tube.
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e The NMR tube is placed in the spectrometer.

e 1H and 3C NMR spectra are acquired. For *H NMR, the absence of signals in the aromatic
region would confirm the deuteration at these positions. The remaining signals would
correspond to the N-methyl protons and the acidic proton of the carboxylic acid (which may
exchange with deuterium from the solvent).

e For 3C NMR, the spectrum will show signals for all carbon atoms, and their chemical shifts
can be compared to the non-deuterated standard.

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.
Protocol:

o A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet,
or a spectrum is obtained directly from the powder using an ATR (Attenuated Total
Reflectance) accessory.

o A background spectrum of the empty sample holder or ATR crystal is recorded.
e The sample spectrum is then recorded.

e The resulting spectrum is analyzed for the presence of characteristic absorption bands
corresponding to the functional groups in the molecule. The C-D stretching bands are
expected to appear at lower wavenumbers compared to C-H stretching bands.

Biological Significance and Signaling Pathway

While deuterated 4-DMABA is primarily used as an analytical standard, its non-deuterated
analog, para-aminobenzoic acid (PABA), is a key intermediate in the folate biosynthesis
pathway in bacteria, plants, and fungi[23][24][25][26]. Humans cannot synthesize folate and
must obtain it from their diet, making this pathway a target for antimicrobial drugs[4][23].

The diagram below illustrates the folate biosynthesis pathway, highlighting the role of PABA.
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Folate Biosynthesis Pathway
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Folate biosynthesis pathway showing the incorporation of PABA.
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Applications in Research and Development

The primary application of deuterated 4-DMABA is as an internal standard for quantitative mass
spectrometry[1]. Its N-hydroxysuccinimide (NHS) ester derivative, DMABA-d4 NHS ester, is
used in combination with its non-deuterated counterpart as a derivatizing reagent for lipids to
facilitate their characterization and quantification by electrospray mass spectrometry[9][27].
This "split-and-pool" methodology allows for the measurement of relative changes in
endogenous lipid levels between different samples.

Conclusion

Deuterated 4-(dimethylamino)benzoic acid is a valuable tool for analytical chemists and drug
development professionals. Its well-defined mass shift and similar chemical properties to its
non-deuterated analog make it an excellent internal standard for mass spectrometry-based
quantification. While detailed physical property data for the deuterated form is sparse, the
properties of the non-deuterated compound provide a reliable reference. The biological
relevance of the aminobenzoic acid scaffold, as exemplified by the role of PABA in the folate
biosynthesis pathway, underscores the importance of such molecules in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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